REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH2:10][C:11]([OH:13])=O.C(Cl)(=O)C(Cl)=O.[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl.CN(C=O)C>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[CH2:8][CH2:9][CH2:10][C:11]2=[O:13] |f:2.3.4.5|
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)CCCC(=O)O
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0.121 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 0° C. for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A drying tube was attached
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The mixture was poured onto ice water
|
Type
|
EXTRACTION
|
Details
|
extracted three times with DCM
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 0.5 M NaOH and brine
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (eluting with 20% EtOAc/Hexanes)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2CCCC(C2=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.07 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 51.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |